molecular formula C16H21NO6S B12775770 4-Hydroxypropranolol-4-O-sulfate, (+)- CAS No. 88547-48-2

4-Hydroxypropranolol-4-O-sulfate, (+)-

Cat. No.: B12775770
CAS No.: 88547-48-2
M. Wt: 355.4 g/mol
InChI Key: ODCKICSDIPVTRM-GFCCVEGCSA-N
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Description

4-Hydroxypropranolol-4-O-sulfate, (+)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a major metabolite of propranolol. The sulfation process involves the addition of a sulfate group to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of 4-Hydroxypropranolol-4-O-sulfate, (+)-. This compound is of interest due to its role in the metabolism and excretion of propranolol in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved through enzymatic sulfation. The process involves the use of human sulfotransferase enzymes, such as SULT1A3, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to 4-hydroxypropranolol. The reaction conditions typically include the presence of ATP and ammonium sulfate to facilitate the production of PAPS in situ .

Industrial Production Methods

Industrial production of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved using recombinant microorganisms, such as genetically modified fission yeast cells expressing human sulfotransferase enzymes. This method allows for the efficient production of the compound with high space-time yields and reduced experimental costs .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypropranolol-4-O-sulfate, (+)- primarily undergoes sulfation reactions. It can also participate in other phase II metabolic reactions, such as glucuronidation and methylation, depending on the availability of the respective enzymes and cofactors.

Common Reagents and Conditions

The sulfation reaction requires the presence of PAPS as a sulfate donor and human sulfotransferase enzymes, such as SULT1A3. The reaction conditions typically include ATP and ammonium sulfate to facilitate the production of PAPS in situ .

Major Products Formed

The major product formed from the sulfation of 4-hydroxypropranolol is 4-Hydroxypropranolol-4-O-sulfate, (+)-. Other potential products include glucuronide and methylated derivatives, depending on the specific metabolic pathways involved.

Scientific Research Applications

4-Hydroxypropranolol-4-O-sulfate, (+)- has several scientific research applications, including:

    Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of propranolol in the human body.

    Toxicology and Forensic Analysis: The compound is used as a target analyte in urine samples for toxicological and forensic analysis.

    Drug Development: It serves as a reference compound for the development of new beta-adrenergic receptor antagonists and their metabolites.

    Biochemical Research: The compound is used to study the enzymatic activity of human sulfotransferase enzymes and their role in drug metabolism.

Mechanism of Action

4-Hydroxypropranolol-4-O-sulfate, (+)- exerts its effects through its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances the compound’s water solubility, facilitating its excretion through the urine. The molecular targets and pathways involved include the beta-adrenergic receptors and the sulfotransferase enzymes responsible for its formation .

Comparison with Similar Compounds

4-Hydroxypropranolol-4-O-sulfate, (+)- can be compared with other sulfated metabolites of beta-adrenergic receptor antagonists, such as:

The uniqueness of 4-Hydroxypropranolol-4-O-sulfate, (+)- lies in its specific formation through the sulfation of 4-hydroxypropranolol and its role in the metabolism and excretion of propranolol.

Properties

CAS No.

88547-48-2

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate

InChI

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m1/s1

InChI Key

ODCKICSDIPVTRM-GFCCVEGCSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Origin of Product

United States

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